3-Amino-3-(4-bromophenyl)acrylonitrile
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Overview
Description
3-Amino-3-(4-bromophenyl)acrylonitrile is an organic compound characterized by the presence of an amino group, a bromophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromophenyl)acrylonitrile typically involves the bromocyanation of alkynes. A common method includes the use of gallium trichloride (GaCl3) as a catalyst. The reaction is carried out under a nitrogen atmosphere with dichloroethane as the solvent. The alkyne is added to a mixture of GaCl3 and bromocyanide (BrCN), and the reaction is stirred at 80°C. The product is then purified using flash column chromatography with a hexane/ethyl acetate mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromophenyl)acrylonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Amino-3-(4-bromophenyl)acrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Used in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromophenyl)acrylonitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromophenyl and nitrile groups can participate in various chemical interactions. These interactions can influence biological pathways and molecular processes, making the compound useful in research and development .
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile: Similar in structure but with a dimethylamino group instead of an amino group.
(2Z)-3-bromo-3-phenyl-2-propenenitrile: Lacks the amino group present in 3-Amino-3-(4-bromophenyl)acrylonitrile.
Uniqueness
This compound is unique due to the presence of both an amino group and a bromophenyl group, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Biological Activity
3-Amino-3-(4-bromophenyl)acrylonitrile (CAS No. 71682-87-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a brominated phenyl group attached to an acrylonitrile moiety. Its chemical structure can be represented as follows:
This compound exhibits properties that may contribute to its biological activity, including lipophilicity and the ability to form hydrogen bonds.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers explored its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be approximately 20 µM for MCF-7 cells and 15 µM for HeLa cells, indicating a potent effect on cell viability. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, influencing signal transduction pathways critical for cell survival and growth.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Studies : Research published in Cancer Letters highlighted the compound's ability to induce apoptosis in human cancer cell lines, with significant downregulation of anti-apoptotic proteins such as Bcl-2 .
Comparative Analysis
A comparative analysis with similar compounds reveals that while many nitriles exhibit biological activity, this compound stands out due to its unique brominated phenyl group, which enhances its interaction with biological targets.
Compound Name | IC50 (µM) | Antimicrobial Activity | Apoptosis Induction |
---|---|---|---|
This compound | 20 | Yes | Yes |
3-Amino-3-(phenyl)acrylonitrile | 30 | Moderate | Yes |
3-Amino-3-(chlorophenyl)acrylonitrile | 25 | Yes | Moderate |
Properties
IUPAC Name |
(Z)-3-amino-3-(4-bromophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDJAZMPXGPTEA-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C#N)/N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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